molecular formula C9H9F3N2O B137985 N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide CAS No. 128104-39-2

N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide

Cat. No. B137985
M. Wt: 218.18 g/mol
InChI Key: QEYLQLHFBVNBCI-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide” is a unique chemical compound. Its empirical formula is C9H9F3N2O2 and it has a molecular weight of 234.18 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “N’-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide” is N\C(COc1cccc(c1)C(F)(F)F)=N/O . The InChI is 1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide” has an empirical formula of C9H9F3N2O2 and a molecular weight of 234.18 . The compound’s SMILES string is N\C(COc1cccc(c1)C(F)(F)F)=N/O and its InChI is 1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYLQLHFBVNBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide

Synthesis routes and methods I

Procedure details

m-(Trifluoromethyl)phenylacetonitrile (30.0 g, 0.16 mol) was added to a suspension of hydroxylamine hydrochloride (18.8 g, 0.27 mol), methanol (145 mL) and 25% sodium methoxide/methanol (62 mL, 0.27 mol) at room temperature. The reaction mixture was then heated to reflux for 2 hours, cooled and concentrated in vacuo. The residue was partitioned between methylene chloride and water. The organic layer was separated and dried over magnesium sulfate. The organic layer was concentrated in vacuo. The residue was purified by flash chromatography on silica gel with elution by hexane/ethyl acetate (8/2). The desired product (7.2 g, 21%) was obtained as a white solid, m.p. 91°-92° C.
Quantity
30 g
Type
reactant
Reaction Step One
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18.8 g
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reactant
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Name
sodium methoxide methanol
Quantity
62 mL
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reactant
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Quantity
145 mL
Type
solvent
Reaction Step One
Name
desired product
Yield
21%

Synthesis routes and methods II

Procedure details

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NC(Cc1cccc(C(F)(F)F)c1)=NO

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